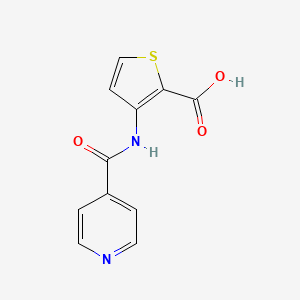

3-(Pyridine-4-amido)thiophene-2-carboxylic acid

Description

3-(Pyridine-4-amido)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H8N2O3S and a molecular weight of 248.26 g/mol . This compound is known for its unique structure, which combines a pyridine ring, a thiophene ring, and a carboxylic acid group. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Properties

IUPAC Name |

3-(pyridine-4-carbonylamino)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S/c14-10(7-1-4-12-5-2-7)13-8-3-6-17-9(8)11(15)16/h1-6H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJQQTDTQYSZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NC2=C(SC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926232-01-1 | |

| Record name | 3-(pyridine-4-amido)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Homogeneous Liquid-Phase Aerobic Oxidation of 2-Acetylthiophene

A pivotal advancement in synthesizing thiophene-2-carbonyl chloride (TCC), a precursor to 3-(pyridine-4-amido)thiophene-2-carboxylic acid, involves the aerobic oxidation of 2-acetylthiophene (AcT). Developed by Walker et al., this method employs a catalytic system using cobalt(II) acetate and manganese(II) acetate in acetic acid under oxygen pressure (5–10 bar). The reaction proceeds via radical chain mechanisms, achieving conversions exceeding 95% with a TCC yield of 85–90% after distillation.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Co(OAc)₂/Mn(OAc)₂ (1:1 molar) |

| Temperature | 90–100°C |

| Oxygen Pressure | 5–10 bar |

| Reaction Time | 8–12 hours |

| Yield (TCC) | 85–90% |

This method reduces halogenated solvent use by 70% compared to traditional chlorination routes, addressing environmental and cost concerns.

Coupling with 4-Aminopyridine

TCC undergoes amidation with 4-aminopyridine to form the target compound. The reaction is typically conducted in dichloromethane or tetrahydrofuran (THF) using triethylamine as a base. A two-step isolation process (aqueous workup followed by recrystallization) yields this compound with a purity >98%.

Amide Bond Formation via Acyl Fluoride Intermediates

Deoxyfluorination with Pentafluoropyridine (PFP)

Pentafluoropyridine (PFP) enables direct conversion of thiophene-2-carboxylic acid to its acyl fluoride, bypassing TCC. As reported by Nigudkar et al., PFP acts as both a fluorinating agent and a base, facilitating in situ acyl fluoride formation at room temperature. Subsequent reaction with 4-aminopyridine in dimethylacetamide (DMAc) achieves amide bond formation with 82–89% yield.

Optimized Conditions for Acyl Fluoride Formation

| Parameter | Value |

|---|---|

| Solvent | DMAc |

| Temperature | 25°C |

| Molar Ratio (Acid:PFP) | 1:1.2 |

| Reaction Time | 2 hours |

| Yield (Acyl Fluoride) | 95% |

This method eliminates the need for toxic chlorinating agents, enhancing safety profiles.

Multicomponent Assembly of Pyridin-4-ol Derivatives

Three-Component Reaction with Alkoxyallenes, Nitriles, and Carboxylic Acids

Lechel and Reissig demonstrated a modular approach to pyridin-4-ols via the reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. For this compound, thiophene-2-carboxylic acid serves as the carboxylic acid component, while 4-cyanopyridine acts as the nitrile. The reaction proceeds through a cascade of iminium ion formation, acyl shifts, and cyclization, yielding pyridin-4-ol intermediates that are subsequently amidated.

Representative Data for Pyridin-4-ol Synthesis

| Starting Materials | Yield (%) | Conditions |

|---|---|---|

| Methoxyallene, 4-cyanopyridine, thiophene-2-carboxylic acid | 63 | TMSOTf, Et₃N, reflux |

This method offers flexibility in introducing diverse substituents but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| TCC-Based Amidation | 85–90 | >98 | High | Moderate |

| PFP-Mediated Fluorination | 82–89 | 95–97 | Moderate | Low |

| Multicomponent Synthesis | 63 | 90 | Low | High |

The TCC route remains the most scalable, while PFP-based methods excel in safety. Multicomponent approaches, though innovative, face challenges in large-scale reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridine-4-amido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Esters and amides.

Scientific Research Applications

Therapeutic Applications

1.1 Anti-inflammatory and Anticancer Properties

Research indicates that compounds similar to 3-(Pyridine-4-amido)thiophene-2-carboxylic acid can act as inhibitors of the IκB kinase (IKK) complex, which is crucial in the activation of the NF-κB signaling pathway. This pathway is implicated in various inflammatory and autoimmune diseases, as well as cancer. The inhibition of IKK can lead to reduced expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, making these compounds potential candidates for treating conditions like rheumatoid arthritis, multiple sclerosis, and various cancers including breast and colorectal cancers .

1.2 Cardiovascular Disorders

The compound's ability to modulate inflammatory responses also suggests its potential use in cardiovascular diseases. By inhibiting the NF-κB pathway, it may prevent the progression of atherosclerosis and other heart-related conditions exacerbated by inflammation .

Synthetic Applications

2.1 Synthesis of Functionalized Derivatives

this compound serves as a precursor for synthesizing various functionalized thiophene derivatives. For instance, it can be reacted with pyrazole amines to produce pyrazole amides, which have shown promise as anti-diabetic and anti-tumor agents . The synthesis typically involves coupling reactions that yield moderate to high yields of desired products.

2.2 Iodolactonization Reactions

The compound can also be utilized in iodolactonization processes, which facilitate the formation of fused heterocycles. These reactions are valuable for creating complex molecular architectures that are often found in biologically active compounds .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Pyridine-4-amido)thiophene-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyridine and thiophene rings may facilitate binding to these targets, while the carboxylic acid group can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

- 3-(Pyridine-3-amido)thiophene-2-carboxylic acid

- 3-(Pyridine-2-amido)thiophene-2-carboxylic acid

- 3-(Pyridine-4-amido)furan-2-carboxylic acid

Uniqueness

3-(Pyridine-4-amido)thiophene-2-carboxylic acid is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs .

Biological Activity

3-(Pyridine-4-amido)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound this compound features a thiophene ring substituted with a pyridine amide and a carboxylic acid group. This unique structure contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiophene derivatives often exhibit inhibitory effects on various enzymes. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

- Modulation of Receptor Activity : The compound may interact with specific receptors such as PPAR (Peroxisome proliferator-activated receptor), leading to altered transcriptional activity of pro-inflammatory genes .

- Antimicrobial Properties : Research indicates that thiophene-based compounds can display antimicrobial and antifungal properties, potentially through disruption of cell membrane integrity or inhibition of key metabolic pathways .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its efficacy against various bacterial strains, potentially due to its ability to disrupt cellular processes critical for bacterial survival.

Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties. In models such as carrageenan-induced paw edema, compounds with similar structures have been shown to significantly reduce inflammation markers such as IL-6 and TNF-α .

Data Table: Biological Activities

Case Studies

-

Anti-inflammatory Study :

A study conducted by Patil et al. evaluated new thiophene derivatives in an asthma model. The results indicated that specific substitutions on the thiophene ring enhanced anti-inflammatory effects, demonstrating the potential of this compound in reducing inflammatory responses . -

Antimicrobial Efficacy :

Research highlighted the synthesis and evaluation of thiophene derivatives for antimicrobial activity. The findings suggested that structural modifications could lead to enhanced potency against resistant bacterial strains, positioning compounds like this compound as candidates for further development in antimicrobial therapies .

Q & A

Q. What are the recommended safety protocols for handling 3-(Pyridine-4-amido)thiophene-2-carboxylic acid in laboratory settings?

- Methodological Answer : Safety protocols should align with those for structurally similar pyridine and thiophene derivatives. Key measures include:

- Eye/Skin Protection : Use EN374-standard gloves, safety goggles with side shields, and lab coats to prevent exposure .

- Ventilation : Ensure fume hoods or local exhaust systems are used during synthesis or handling to mitigate inhalation risks .

- Storage : Avoid contact with strong acids, bases, or oxidizers, as reactive byproducts may form .

- Waste Disposal : Follow institutional guidelines for disposing of halogenated organic compounds.

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : Synthesis often involves:

- Amidation Reactions : Reacting thiophene-2-carboxylic acid chloride with pyridine-4-amine derivatives under inert conditions (e.g., nitrogen atmosphere) .

- Catalytic Optimization : Palladium or copper catalysts in solvents like DMF or toluene improve coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How can crystallographic data be obtained and refined for structural confirmation of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.

- Software : SHELX suite (SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters .

- Validation : Cross-check with computational methods (DFT) to address discrepancies in electron density maps .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across studies of thiophene-carboxylic acid derivatives?

- Methodological Answer :

- Metabolic Profiling : Investigate cytochrome P450 interactions (e.g., oxidation to electrophilic intermediates) using liver microsome assays .

- Dose-Response Studies : Conduct parallel assays under standardized conditions (pH, temperature) to isolate confounding variables .

- Computational Modeling : Perform molecular docking to compare binding affinities across isoforms (e.g., CYP3A4 vs. CYP2D6) .

Q. What methodological approaches optimize reaction yields in the synthesis of complex thiophene derivatives?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps; CuI often enhances Ullmann-type amidation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions .

- In Situ Monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Q. What advanced spectroscopic techniques characterize the electronic properties of thiophene-based compounds in material science?

- Methodological Answer :

- IR Spectroscopy : Analyze mid-IR absorption (3–5 μm range) to study ligand-graphene interactions in photodetector applications .

- UV-Vis/NMR : Correlate π-π* transitions (UV-Vis) with electron density shifts (¹³C NMR) to assess conjugation effects .

- XPS : Quantify sulfur and nitrogen binding energies to confirm surface modification efficacy .

Q. How can structure-activity relationship (SAR) studies evaluate the pharmacological potential of this compound?

- Methodological Answer :

- Scaffold Modifications : Introduce substituents (e.g., trifluoromethyl, hydroxyl) at the pyridine or thiophene rings to test antimicrobial/anticancer activity .

- Biological Assays : Use kinase inhibition assays (e.g., EGFR) and apoptosis markers (caspase-3/7) to quantify efficacy .

- ADME Profiling : Measure logP (octanol-water) and plasma stability to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.